S-Ethyl-S-phenyl sulfoximine
Description
Significance of Sulfoximines in Modern Organic Chemistry
The sulfoximine (B86345) functional group has garnered considerable attention in modern organic chemistry due to its unique electronic properties, its ability to act as a versatile synthetic building block, and its presence in biologically active molecules. nih.govresearchgate.net The nitrogen atom of the sulfoximine moiety can be functionalized, allowing for the introduction of various substituents and the construction of complex molecular architectures. researchgate.net This has led to their use as chiral auxiliaries and ligands in asymmetric synthesis. nih.gov
Stereochemical Considerations and Chirality at Sulfur in Sulfoximines
A key feature of sulfoximines like S-Ethyl-S-phenyl sulfoximine is the presence of a stereogenic sulfur center when the two carbon substituents are different, as is the case here with an ethyl and a phenyl group. This results in the existence of enantiomers, which can exhibit different biological activities and chemical reactivities. The synthesis of enantiomerically pure sulfoximines is a significant area of research, with various methods developed for their stereoselective preparation.
Historical Context of Sulfoximine Research Development
The field of sulfoximine chemistry has evolved significantly since its inception. Initial studies focused on the fundamental synthesis and reactivity of these compounds. Over time, and with the development of new synthetic methodologies, the focus has shifted towards their application in asymmetric catalysis and medicinal chemistry. The unique properties of the sulfoximine group have led to its incorporation into a number of drug candidates and agrochemicals.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1889-63-0 | chemicalbook.com |
| Molecular Formula | C8H11NOS | chemicalbook.com |
| Molecular Weight | 169.24 g/mol | chemicalbook.com |
| Boiling Point | 106-109 °C (at 0.1 Torr) | chemicalbook.com |
| Predicted Density | 1.11±0.1 g/cm³ | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERBDXVCFTGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Ethyl S Phenyl Sulfoximine and Its Derivatives
Direct Synthetic Routes to NH-Sulfoximines
The direct formation of the NH-sulfoximine group is a critical step in the synthesis of this class of compounds. Various methods have been developed to achieve this transformation efficiently, starting from readily available sulfides or sulfoxides.
One-Pot Protocols from Sulfides: A Focus on S-Ethyl-S-phenyl Sulfoximine (B86345) Synthesis
The direct conversion of sulfides to NH-sulfoximines in a single pot represents a highly efficient and atom-economical approach. This transformation requires both oxidation of the sulfur atom and imination. A prominent method involves the use of (diacetoxyiodo)benzene (B116549) as an oxidant in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) carbamate (B1207046) or ammonium acetate (B1210297). chemrxiv.orgorgsyn.orgrsc.org This approach has been successfully applied to the synthesis of a variety of sulfoximines, including those with biological relevance. rsc.org Studies have shown that the reaction likely proceeds through the initial formation of a sulfilimine, which is then oxidized to the sulfoximine. rsc.org This one-pot procedure tolerates a wide range of functional groups. rsc.org For instance, the synthesis of S-ethyl-S-phenyl sulfoximine from ethyl phenyl sulfide (B99878) can be achieved using this methodology. The use of 15N-labeled ammonia sources can also be employed to produce isotopically labeled sulfoximines. rsc.org
A study by Luisi, Bull, and coworkers demonstrated a one-pot synthesis of NH-sulfoximines from sulfides using ammonium carbamate and (diacetoxyiodo)benzene. chemrxiv.orgd-nb.info This method proved effective for a range of S-aryl-S-methyl sulfides, as well as S,S-diaryl and S,S-dialkyl sulfides, with excellent conversions. d-nb.info Notably, even sulfides with heterocyclic moieties were compatible with this transformation. d-nb.info
| Starting Sulfide | Reagents | Product | Yield |
| Ethyl phenyl sulfide | (Diacetoxyiodo)benzene, Ammonium Carbamate | This compound | Good to High |
| Methyl phenyl sulfide | (Diacetoxyiodo)benzene, Ammonium Carbamate | S-Methyl-S-phenyl sulfoximine | High |
| Diphenyl sulfide | (Diacetoxyiodo)benzene, Ammonium Carbamate | S,S-Diphenyl sulfoximine | High |
Oxidative Imination of Sulfoxides: Catalytic and Non-Catalytic Approaches
The oxidative imination of sulfoxides provides another direct route to NH-sulfoximines. This method avoids the initial oxidation step from the sulfide.
Non-Catalytic Methods: Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are commonly used in combination with an ammonia source for the imination of sulfoxides. mdpi.com This approach has been utilized in the synthesis of drug analogues on a large scale. mdpi.com
Catalytic Approaches: Metal-catalyzed reactions offer an alternative for the oxidative imination of sulfoxides. While various metals have been explored, iron-catalyzed systems have shown promise for the direct synthesis of NH-sulfoximines from sulfoxides. d-nb.info Manganese-based catalysts have also been investigated for the oxidation of alkyl phenyl sulfides to their corresponding sulfoxides, which are precursors for sulfoximines. tubitak.gov.tr For example, the oxidation of ethyl phenyl sulfide to its sulfoxide (B87167) has been reported with manganese catalysts, although with lower yields compared to methyl phenyl sulfide due to steric hindrance. tubitak.gov.tr
Automated optimization platforms have been employed to study the oxidation of phenyl sulfides, including methyl phenyl sulfide, to the corresponding sulfoxides using a phosphotungstic acid catalyst and hydrogen peroxide. rsc.org These studies aim to find the optimal reaction conditions for selective sulfoxide formation, which is a key step towards sulfoximine synthesis. rsc.org
Electrochemical Synthesis of Sulfoximines, Including this compound
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfoximines. These methods can proceed under mild conditions and often without the need for chemical oxidants. An electrochemical flow process has been developed for the selective oxidation of sulfides to sulfoxides and subsequently to N-cyanosulfoximines. cardiff.ac.uk This method has been successfully applied to produce S-ethyl-S-phenylsulfoximine in a 43% yield. cardiff.ac.uk The proposed mechanism involves the generation of a sulfoxide radical cation, which then reacts with cyanamide (B42294) to form the N-cyanosulfoximine. cardiff.ac.uk
Recent advancements in electrochemical synthesis have also focused on the direct C-H amination of sulfoximines and the coupling of sulfoximines with other molecules. rsc.org Furthermore, electrochemical methods have been developed for the synthesis of vinyl sulfoximines through the cross-coupling of sulfonimidoyl and styryl radicals. rsc.org
N-Functionalization Strategies for this compound Analogs
The NH group of this compound is a versatile handle for further functionalization, allowing for the synthesis of a diverse range of analogs with tailored properties.
Synthesis of N-Iodo Sulfoximines, Exemplified by N-Iodo-S-ethyl-S-phenyl Sulfoximine
N-Iodo sulfoximines are valuable intermediates that can be used for further synthetic transformations. A one-pot cascade reaction has been developed for the synthesis of N-iodo sulfoximines directly from sulfides. acs.orgnih.gov This process involves the in-situ formation of the sulfoximine followed by iodination with N-iodosuccinimide (NIS) or iodine. acs.orgnih.gov This method has been successfully applied to the synthesis of N-Iodo-S-ethyl-S-phenyl sulfoximine in a 46% yield. acs.org The reaction is performed at room temperature and has been demonstrated on a multigram scale. acs.orgnih.gov
Synthesis of N-Iodo-S-ethyl-S-phenyl Sulfoximine: acs.org
Starting Material: Ethyl phenyl sulfide
Reagents: Ammonium carbonate, (Diacetoxyiodo)benzene (DIB), N-Iodosuccinimide (NIS)
Product: N-Iodo-S-ethyl-S-phenyl sulfoximine
Yield: 46%
| Starting Material | Reagents | Product | Yield (%) |
| Ethyl phenyl sulfide | (NH4)2CO3, DIB, NIS | N-Iodo-S-ethyl-S-phenyl sulfoximine | 46 |
| Methyl phenyl sulfide | (NH4)2CO3, DIB, NIS | N-Iodo-S-methyl-S-phenyl sulfoximine | High |
| p-Tolyl methyl sulfide | (NH4)2CO3, DIB, NIS | N-Iodo-S-methyl-S-(p-tolyl)sulfoximine | High |
N-Alkynylation via Copper-Catalyzed Dehydrogenative Coupling
N-alkynylated sulfoximines are another important class of derivatives with potential applications in organic synthesis. Copper-catalyzed cross-coupling reactions provide an efficient means to achieve this transformation. One approach involves the coupling of NH-sulfoximines with bromoacetylenes in the presence of a copper catalyst. acs.orgacs.org This reaction proceeds under mild conditions and tolerates a wide range of substrates. acs.orgacs.org
Another powerful method is the copper-catalyzed decarboxylative coupling of sulfoximines with aryl propiolic acids. organic-chemistry.orgnih.gov This reaction utilizes CuBr as the catalyst and allows for the synthesis of various N-alkynylated sulfoximines in good yields. organic-chemistry.org The reaction is tolerant of different substituents on both the sulfoximine and the aryl propiolic acid. organic-chemistry.orgnih.gov
N-Arylation through Photoredox and Copper-Catalyzed Chan-Lam Couplings
The N-arylation of NH-sulfoximines is a significant transformation for accessing N-aryl sulfoximines, which are important motifs in medicinal chemistry. nih.govnsf.gov A notable advancement in this area is the development of a copper-catalyzed photoredox dehydrogenative Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids. nih.govresearchgate.net This method is distinguished by its neutral, ligand-free conditions and is initiated by ambient light, which induces a copper-catalyzed single-electron reduction of the NH-sulfoximine. nih.govgalchimia.com
A key advantage of this photoredox approach is the circumvention of sacrificial oxidants typically required in traditional Chan-Lam couplings, which enhances the environmental friendliness of the process by producing dihydrogen gas as the main byproduct. nih.govresearchgate.net Mechanistic studies have revealed a unique autocatalytic process where the N-arylated sulfoximine product, in conjunction with the starting NH-sulfoximine, acts as a ligand for the copper species, thereby generating the active photocatalyst. nih.govresearchgate.net Density Functional Theory (DFT) calculations support this, showing that both the substrate and product can ligate the copper, which facilitates hydrogen atom abstraction from the NH-sulfoximine and the ethanol (B145695) solvent to produce dihydrogen. nih.govresearchgate.net
This protocol represents a significant alternative to the classic oxidative Chan-Lam reaction, offering broader substrate generality and eliminating byproducts from oxidants. nih.govgalchimia.com The reaction proceeds efficiently for a variety of diaryl sulfoximines and arylboronic acids under mild conditions, typically using a copper(II) salt like Cu(CF3CO2)2 under ambient light in ethanol at room temperature. galchimia.com The scope extends to various substituted phenylboronic acids and some heterocyclic boronic acids, demonstrating the robustness of this method. galchimia.com
Table 1: Copper-Catalyzed Photoredox Chan-Lam N-Arylation of Diaryl Sulfoximines
| Sulfoximine Reactant | Arylboronic Acid Reactant | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diphenylsulfoximine | Phenylboronic acid | Cu(CF3CO2)2 (10 mol%) | EtOH, rt, ambient light, 48 h | High | galchimia.com |
| Di(p-tolyl)sulfoximine | 4-Methoxyphenylboronic acid | Cu(CF3CO2)2 (10 mol%) | EtOH, rt, ambient light, 48 h | Good | galchimia.com |
| Di(p-chlorophenyl)sulfoximine | 3-Thienylboronic acid | Cu(CF3CO2)2 (10 mol%) | EtOH, rt, ambient light, 48 h | Moderate | galchimia.com |
N-Acylation Reactions, Including N-Benzoyl-S-ethyl-S-phenyl Sulfoximine Formation
N-acylation of sulfoximines provides a direct route to N-acyl sulfoximines, a class of compounds with significant chemical and biological relevance. researchgate.netresearchgate.net Various methods have been developed for this transformation, including catalyst-free and metal-mediated approaches.
A robust and straightforward iminocarbonylation protocol for the synthesis of N-acyl sulfoximines from NH-sulfoximines and aryl iodides has been reported using molybdenum hexacarbonyl, Mo(CO)6, as the carbonyl source. researchgate.netresearchgate.net This method operates under catalyst-free conditions and demonstrates broad substrate scope and high functional group tolerance, affording excellent yields. researchgate.netresearchgate.net For instance, the reaction of S,S-phenylethyl sulfoximine with various aryl iodides in the presence of Mo(CO)6 and a base like DABCO in 1,4-dioxane (B91453) at elevated temperatures leads to the corresponding N-acyl sulfoximines. researchgate.net
Palladium(II)-catalyzed N-acylation has also been demonstrated, where NH-sulfoximines react with a range of aryl, heteroaryl, and vinyl halides using tungsten hexacarbonyl, W(CO)6, as a carbon monoxide source. researchgate.net This methodology provides N-acylated sulfoximines in good to excellent yields. researchgate.net
A visible light-induced multicomponent reaction has been developed for the acylation of sulfoximines with ketones, providing a novel pathway to N-acylated products. rsc.org Specifically, the synthesis of N-Benzoyl-S-ethyl-S-phenyl sulfoximine has been achieved with an 82% yield through a photochemical method. rsc.org Another approach involves the transition metal-free aroylation of NH-sulfoximines with methyl arenes, using tert-butyl hydroperoxide (TBHP) as an oxidant and iodine as a catalyst. rsc.org This reaction proceeds smoothly at 80 °C, yielding N-aroylated sulfoximines. rsc.org
Furthermore, a practical method for the synthesis of α-ketoamides of sulfoximines from NH-sulfoximines and acetophenones has been developed using selenium dioxide as an oxidant under mild, additive-free conditions. researchgate.net
Table 2: Synthesis of N-Benzoyl-S-ethyl-S-phenyl Sulfoximine and Analogs
| Reactants | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound, Ketone | Visible light | Photochemical | N-Benzoyl-S-ethyl-S-phenyl sulfoximine | 82 | rsc.org |
| S,S-Phenylethyl sulfoximine, 4-Iodoanisole | Mo(CO)6, DABCO | 1,4-Dioxane, 150 °C, 3 h | N-(4-methoxybenzoyl)-S-ethyl-S-phenyl sulfoximine | 93 | researchgate.net |
| S-Methyl-S-phenyl sulfoximine, Toluene (B28343) | I2, Na2CO3, TBHP | 80 °C, 6 h | N-benzoyl-S-methyl-S-phenyl sulfoximine | 91 | rsc.org |
Synthesis of Sulfoximine Carbamates via Rhodium-Catalyzed Nitrene Transfer
The synthesis of sulfoximine carbamates is of considerable interest due to their potential applications in medicinal chemistry and as synthetic intermediates. organic-chemistry.orgimperial.ac.ukacs.orgnih.gov A highly efficient method for their preparation involves the rhodium-catalyzed transfer of carbamates to sulfoxides. organic-chemistry.orgimperial.ac.ukacs.orgnih.gov This approach allows for the convenient synthesis of N-protected sulfoximines under mild conditions. organic-chemistry.orgimperial.ac.ukacs.orgnih.gov
The reaction typically employs a rhodium catalyst, such as Rh2(esp)2, which has shown to be particularly effective for previously low-yielding carbamates, especially those containing π-functionality. nih.gov The process involves the reaction of a sulfoxide with a carbamate, such as BocNH2 or CbzNH2, in the presence of an oxidant like PhI(OAc)2 and a base like MgO. acs.orgnih.gov The reaction is stereospecific, with complete retention of the stereochemistry at the sulfur center when starting from an enantiopure sulfoxide. acs.org
Optimization of reaction conditions, including temperature and reaction time, has led to high yields, up to 98% in some cases. acs.org This methodology has a broad scope, accommodating various carbamates (methyl, ethyl, phenyl, and allyl) and a range of sulfoxides. acs.org A significant application of this method is the synthesis of the first examples of 4-membered thietane-oximines. organic-chemistry.orgimperial.ac.ukacs.orgnih.gov
The resulting N-Boc and N-Cbz protected sulfoximines are stable to further synthetic manipulations, such as cross-coupling reactions, and can be readily deprotected. organic-chemistry.orgimperial.ac.ukacs.orgnih.gov This facilitates flexible synthetic planning and provides access to NH-sulfoximines, as demonstrated in the synthesis of methionine sulfoximine (MSO). organic-chemistry.orgimperial.ac.ukacs.org
Table 3: Rhodium-Catalyzed Synthesis of Sulfoximine Carbamates
| Sulfoxide | Carbamate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| (S)-Tolyl methyl sulfoxide | BocNH2 | Rh2(OAc)4 | PhI(OAc)2, MgO, DCM, 40 °C, 8 h | 98 | acs.org |
| Thioanisole | Propargyl carbamate | Rh2(esp)2 | PhI(OAc)2, MgO, Toluene, 30 °C, 16 h | Increased yields | nih.gov |
| Methyl phenyl sulfoxide | CbzNH2 | Rh2(OAc)4 | PhI(OAc)2, MgO, DCM | High | acs.org |
Formation of N-Sulfenyl and N-Phosphinylated Sulfoximines
The formation of N-sulfenyl and N-phosphinylated sulfoximines introduces heteroatom substituents onto the sulfoximine nitrogen, creating structurally diverse compounds with potential applications in materials and medicinal chemistry. rsc.orgresearchgate.net
N-Sulfenylation:
Several methods have been developed for the N-sulfenylation of sulfoximines. An iodine-catalyzed intermolecular N-H/S-H dehydrocoupling reaction between sulfoximines and thiols provides a metal-free approach to N-sulfenylsulfoximines. rsc.org This reaction proceeds under mild conditions using hydrogen peroxide as the oxidant in a green solvent like PEG400, affording yields up to 97%. rsc.org
Electrochemical methods offer an alternative, environmentally friendly route. rsc.orgacs.orgnih.gov An electrochemical oxidative cross-coupling of NH-sulfoximines with thiols or disulfides has been achieved, yielding N-sulfenylsulfoximines in moderate to good yields. rsc.orgacs.orgnih.gov This strategy operates at room temperature without the need for traditional redox reagents, using electrons as the "reagent". rsc.orgacs.org The synergistic effect of a halide salt and electrochemical oxidation is key to this transformation. rsc.org
Another approach involves the N-sulfenylation of sulfoximines with thiosulfonates under mild, transition-metal-free conditions, which has been shown to produce a series of aliphatic and aromatic N-sulfenyl sulfoximines in good to excellent yields. researchgate.net
N-Phosphinylation:
Similar to N-sulfenylation, N-phosphinylation can be achieved through electrochemical and catalyzed oxidative coupling reactions. An electrochemical oxidative dehydrogenative coupling of NH-sulfoximines with diarylphosphine oxides has been developed to construct the N-P bond of N-phosphinylated sulfoximines. rsc.orgacs.org This method also proceeds smoothly without traditional redox reagents. rsc.org
An I2-catalyzed oxidative N-P cross-coupling reaction between sulfoximines and diarylphosphine oxides has been established. researchgate.net This protocol uses 10 mol% I2 as a catalyst and hydrogen peroxide as a green oxidant in PEG400 as a greener solvent. researchgate.net Copper-catalyzed dehydrogenative coupling between dialkylphosphate esters and sulfoximines has also been reported. researchgate.netresearchgate.net
Table 4: Synthesis of N-Sulfenyl and N-Phosphinylated Sulfoximines
| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Sulfenylation | Sulfoximine, Thiol | I2, H2O2 | PEG400, mild | N-Sulfenylsulfoximine | Up to 97% | rsc.org |
| N-Sulfenylation | Sulfoximine, Thiol | Electrochemical | Halide salt, rt | N-Sulfenylsulfoximine | Moderate-Good | rsc.orgacs.org |
| N-Phosphinylation | Sulfoximine, Diarylphosphine oxide | Electrochemical | Halide salt, rt | N-Phosphinylated sulfoximine | Good | rsc.orgacs.org |
| N-Phosphinylation | Sulfoximine, Diarylphosphine oxide | I2, H2O2 | PEG400 | N-Phosphinylated sulfoximine | Good | researchgate.net |
Stereoselective Synthesis of Enantiopure this compound Analogs
Chiral Auxiliary-Mediated Approaches to Enantiopure Sulfoximines
The synthesis of enantiopure sulfoximines is of great importance due to their application as chiral ligands, catalysts, and in medicinal chemistry. researchgate.netresearchgate.net Chiral auxiliary-mediated approaches represent a powerful strategy for controlling the stereochemistry at the sulfur center. researchgate.netacs.orgrsc.org
One of the most well-established chiral auxiliaries is Ellman's sulfinamide (tert-butanesulfinamide). rsc.org Various stereoselective approaches to sulfoximines have been developed starting from this versatile chiral auxiliary. rsc.org These methods often involve the consecutive introduction of substituents at the sulfur atom. rsc.org For example, N-functionalized Ellman's sulfinamide derivatives can serve as excellent substrates for the modular synthesis of tri-substituted enantiopure sulfoximines. rsc.org A chemo- and stereospecific S-alkylation of N-substituted sulfinamides with zinc carbenoids has been developed, which proceeds via a 1,2-metalate rearrangement of a transient zincate complex with retention of configuration. rsc.org
Another strategy involves the use of novel cyclic sulfonimidate scaffolds that are readily prepared from (R)-phenyl glycinol. acs.org These templates undergo reaction with organomagnesium reagents in high yield and with excellent stereofidelity. acs.org A key feature of this approach is the ability to remove the chiral auxiliary in a single step through an oxidative debenzylation protocol that preserves the chirality at the sulfur atom, providing access to enantioenriched N-H sulfoximines. acs.org
Furthermore, enantiopure sulfoximines themselves have been employed as chiral auxiliaries in asymmetric synthesis. researchgate.netacs.orgscispace.com For instance, polymer-supported enantiopure sulfoximines have been used in the asymmetric synthesis of sulfones. scispace.com The sulfoximine is deprotonated and reacted with an aldehyde to form a β-hydroxysulfoximine, which can then be cleaved oxidatively to yield the desired chiral product. scispace.com
Table 5: Chiral Auxiliary-Mediated Synthesis of Enantiopure Sulfoximines
| Chiral Auxiliary | Key Reaction | Substrates | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Ellman's Sulfinamide | S-Alkylation with Zn-carbenoids | N-substituted sulfinamides | Stereoretentive | rsc.org |
| (R)-Phenyl glycinol-derived cyclic sulfonimidate | Ring-opening with Grignard reagents | Alkyl, aryl, heteroaryl Grignards | Excellent stereofidelity | acs.org |
| Enantiopure Sulfoximine | Aldol-type addition | Aldehydes | Asymmetric induction | researchgate.netscispace.com |
Asymmetric Cycloaddition Reactions for Fused Cyclic Sulfoximines
Asymmetric cycloaddition reactions provide a powerful and efficient means to construct complex, fused cyclic sulfoximines with high stereocontrol. cas.cnnih.gov These reactions are particularly valuable for accessing novel heterocyclic scaffolds that are of interest in medicinal chemistry. cas.cnworktribe.com
A notable example is the stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and in-situ generated arynes. cas.cnnih.gov This reaction, facilitated by a removable (phenylsulfonyl)difluoromethyl (PhSO2CF2) or [(2-pyridyl)sulfonyl]difluoromethyl (2-PySO2CF2) group, allows for the one-step synthesis of enantiomerically pure benzo-fused cyclic sulfoximines. cas.cn The N-tert-butanesulfinyl group acts as a chiral quasi-1,3-dipole. cas.cn This cycloaddition proceeds with excellent diastereoselectivity (dr >99:1) and results in products with high enantiomeric excess (>99% ee). cas.cn The absolute configuration of the products has been confirmed by X-ray crystallography, showing retention of configuration at the sulfur atom. cas.cn The use of the 2-PySO2CF2 group offers additional opportunities for further transformations of the cycloadducts. cas.cn
Another approach to chiral cyclic sulfoximines involves the rearrangement of 2-vinyl aziridine (B145994) 2-carboxylates. worktribe.com This method allows for the synthesis of substituted 6-membered cyclic sulfoximines in high yields with complete stereocontrol over a wide substrate scope under mild conditions. worktribe.com The process can be conducted in a one-pot fashion directly from chiral sulfinimines, providing access to complex chiral sulfoximines in just two steps from commercially available aldehydes. worktribe.com
The Pauson-Khand reaction has also been utilized in the asymmetric synthesis of fused bicyclic systems containing a sulfoximine moiety. acs.org A highly diastereoselective Pauson-Khand cycloaddition of a sulfonimidoyl-substituted γ,δ-unsaturated α-amino acid ester, carrying a propargyl group on the nitrogen atom, leads to a fused bicyclic amino acid with a hexahydro-cyclopenta[c]pyridine skeleton. acs.org This cyclization is accompanied by the reductive cleavage of the sulfoximine group. acs.org
Table 6: Asymmetric Cycloaddition Reactions for Fused Cyclic Sulfoximines
| Reaction Type | Key Reactants | Stereochemical Control | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | N-tert-butanesulfinyl imines, Arynes | Chiral N-tert-butanesulfinyl group | Enantiopure benzo-fused cyclic sulfoximines | cas.cn |
| Rearrangement of vinyl aziridines | Chiral sulfinimines, 2-bromobut-2-enoic acid methyl ester | Chiral sulfinimine | Chiral 6-membered cyclic sulfoximines | worktribe.com |
| Pauson-Khand Cycloaddition | Sulfonimidoyl-substituted enynes | Substrate-controlled diastereoselectivity | Fused bicyclic amino acids | acs.org |
Synthesis of Sulfoximine-Containing Heterocyclic Systems
The integration of the sulfoximine moiety into heterocyclic scaffolds is a rapidly advancing area in synthetic chemistry, driven by the unique physicochemical properties and potential biological activities of the resulting compounds. researchgate.netbohrium.com The sulfoximine group, with its stable, stereogenic sulfur(VI) center and its capacity for hydrogen bonding, offers a versatile anchor for the construction of diverse ring systems. nih.govnih.gov Methodologies for creating these heterocycles often leverage the sulfoximine as a directing group in C-H activation reactions or as a key nucleophilic or electrophilic partner in cyclization cascades. mdpi.comresearchgate.net Transition-metal catalysis, particularly with rhodium and copper, has proven highly effective, alongside modern photoredox catalysis, in forging the C-S, C-N, and C-C bonds necessary to form these complex structures. rsc.orgd-nb.infonih.gov
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysis is a powerful tool for the synthesis of sulfoximine-containing heterocycles, primarily through C-H activation and subsequent annulation. yale.edu This strategy typically involves the ortho-C-H activation of an aryl group attached to the sulfoximine sulfur, directed by the sulfoximine's nitrogen or oxygen atom, followed by cyclization with a coupling partner. nih.gov
A seminal approach involves the Rh(III)-catalyzed reaction of S-aryl sulfoximines with internal alkynes. mdpi.com This method leads to the formation of 1,2-benzothiazine-1-oxides, a core structure in various biologically active molecules. The reaction proceeds under oxidative conditions, often requiring an additive like Cu(OAc)₂ or AgSbF₆. For instance, the reaction of S-phenyl-S-methylsulfoximine with diphenylacetylene, catalyzed by a [RhCp*Cl₂]₂ complex, yields the corresponding 3,4-diphenyl-1,2-benzothiazine-1-oxide. mdpi.com
Diazo compounds are also excellent coupling partners in rhodium-catalyzed C-H functionalization reactions. thieme-connect.com Bolm and coworkers demonstrated that S-aryl sulfoximines react with diazo compounds in the presence of a Rh(III) catalyst to furnish 1,2-benzothiazines. mdpi.com This process involves a domino C-H activation/cyclization/condensation pathway. mdpi.com Similarly, the reaction of sulfoximines with 4-diazoisochroman-3-imines, catalyzed by [RhCp*Cl₂]₂ with AgOPiv as an additive, produces fused 1,2-benzothiazines at room temperature. mdpi.comnih.gov Even less reactive substrates like this compound can participate in these cyclizations, affording the desired heterocyclic products in moderate yields. sci-hub.se
Kinetic resolution of racemic sulfoximines can be achieved using chiral rhodium catalysts. Cramer reported an efficient kinetic resolution of sulfur-stereogenic sulfoximines through a C-H functionalization reaction with diazo compounds, employing a rhodium(III) complex with a chiral Cpˣ ligand. thieme-connect.com This method provides access to both enantioenriched sulfoximines and chiral 1,2-benzothiazines with high enantioselectivity. thieme-connect.com
Table 1: Examples of Rhodium-Catalyzed Synthesis of Sulfoximine Heterocycles
| Sulfoximine Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |
| S-Phenyl-S-methylsulfoximine | Diphenylacetylene | [RhCpCl₂]₂ / Cu(OAc)₂ | 3,4-Diphenyl-2-methyl-2H-benzo[e] researchgate.netnih.govthiazine 1-oxide | Good | mdpi.com |
| S-Aryl Sulfoximines | Diazo Compounds | [RhCpCl₂]₂ / NaOAc | 1,2-Benzothiazine derivatives | 32-99% | mdpi.com |
| S-Aryl Sulfoximines | 4-Diazoisochroman-3-imines | [RhCpCl₂]₂ / AgOPiv | Fused 1,2-Benzothiazines | Good | mdpi.comnih.gov |
| This compound | 3-Diazoindolin-2-imines | [CpRhCl₂]₂ / AgSbF₆ | Indolo-1,2-benzothiazine derivative | 52% | sci-hub.se |
| Racemic S-aryl-S-methylsulfoximine | Ethyl 2-diazo-2-phenylacetate | Chiral CpˣRh(III) complex | (S)-Sulfoximine & (R)-1,2-Benzothiazine | ~48% (each) | thieme-connect.com |
| S-Aryl Sulfoximines | Iodonium Ylides | [RhCp*Cl₂]₂ | Polycyclic 1,2-Benzothiazines | Moderate to Excellent | mdpi.comnih.gov |
Copper-Catalyzed Cyclization Strategies
Copper catalysis offers a cost-effective and versatile alternative for constructing sulfoximine-containing heterocycles. d-nb.info These methods often involve cross-coupling reactions to form key bonds in the heterocyclic ring. jyu.firesearchgate.net
One notable application is the synthesis of benzo[d] researchgate.netnih.govjyu.fidithiazole-1-oxides. jyu.firesearchgate.net This is achieved through a copper-catalyzed cross-coupling reaction of α-bromoaryl NH-sulfoximines with elemental sulfur. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. jyu.fi The resulting three-dimensional heterocycles can be further transformed into cyclic sulfonimidamides through imination and oxidation. jyu.firesearchgate.net
Copper is also instrumental in N-arylations to form cyclic systems. The Chan-Lam coupling, a copper-catalyzed C-N bond-forming reaction between boronic acids and N-H containing compounds, has been adapted for sulfoximines. researchgate.net A copper-catalyzed photoredox dehydrogenative Chan-Lam coupling of free diaryl sulfoximines and arylboronic acids has been described to access N-aryl sulfoximines, which can be precursors to cyclic structures. researchgate.net
Table 2: Examples of Copper-Catalyzed Synthesis of Sulfoximine Heterocycles
| Sulfoximine Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |
| S-(2-Bromophenyl)-S-phenyl NH-sulfoximine | Elemental Sulfur (S₈) | CuI / 2,2'-bipyridine | Benzo[d] researchgate.netnih.govjyu.fidithiazole-1-oxide derivative | 53% (NMR) | researchgate.net |
| Diaryl NH-sulfoximines | Arylboronic Acids | Cu(OAc)₂ / Photoredox | N-Aryl Sulfoximines | High | researchgate.net |
| NH-Sulfoximines | Azoles | Cu(OAc)₂·H₂O / K₃PO₄ | N-Azolyl Sulfoximines | Good to Excellent | d-nb.info |
Photoredox Catalysis Approaches
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for synthesizing and functionalizing complex molecules, including sulfoximine-containing heterocycles. bohrium.comnih.gov These reactions often proceed under mild, room-temperature conditions and can enable unique bond formations. researchgate.net
A direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with electron-rich arenes has been achieved using an organic acridinium-based photocatalyst. nih.govresearchgate.net This method allows for the N-arylation of sulfoximines without the need for pre-functionalized arenes or a sacrificial oxidant. nih.gov The proposed mechanism involves the photo-oxidation of both the arene and the NH-sulfoximine to their respective radical intermediates, followed by a radical-radical cross-coupling to form the C-N bond. nih.govresearchgate.net
Furthermore, cyclic sulfoximines themselves can be utilized as radical precursors under photochemical conditions. While fluoroalkyl sulfoximines are known sources of fluoroalkyl radicals, recent research has explored S-alkyl sulfoximines as sources of alkyl radicals. d-nb.info For example, benzo researchgate.netnih.govjyu.fidithiazole-1-oxides, synthesized via copper catalysis, can act as methyl radical transfer agents under photoredox conditions. d-nb.info An iridium photocatalyst excites the cyclic sulfoximine, which then undergoes single-electron transfer (SET) to generate a methyl radical. This radical can then be used in subsequent additions to alkenes, demonstrating a novel functionalization pathway that indirectly involves a heterocyclic sulfoximine derivative. d-nb.info
Table 3: Examples of Photoredox Catalysis in Sulfoximine Heterocycle Synthesis
| Sulfoximine Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
| NH-Sulfoximines | Electron-Rich Arenes | 9-Mesityl-10-methylacridinium perchlorate (B79767) / Cobalt catalyst | N-Aryl Sulfoximines | Good | nih.govresearchgate.net |
| Cyclic Sulfoximine (Benzo researchgate.netnih.govjyu.fidithiazole-1-oxide) | Styrene Derivatives | Ir photocatalyst / Base | Methoxy-methylated arene | Moderate to Good | d-nb.info |
Mechanistic Elucidation in S Ethyl S Phenyl Sulfoximine Chemistry
Proposed Intermediates in Sulfoximine (B86345) Formation and Transformation
The synthesis and subsequent reactions of sulfoximines like S-Ethyl-S-phenyl sulfoximine proceed through various reactive intermediates, depending on the specific synthetic route.
A prominent pathway for the formation of the sulfoximine core involves the use of sulfonimidates as versatile precursors. worktribe.comscispace.comnottingham.ac.uk This method represents a C–S bond-forming strategy where a sulfonimidate, such as an ethyl N-phenylsulfonimidate, reacts with an organometallic reagent. scispace.com Sulfonimidates are typically prepared via the oxidative alkoxylation of readily available sulfinamides. acs.orgnih.gov The "alkoxyl" group on the sulfonimidate serves as a leaving group, which is displaced by a carbon-centered nucleophile, for example, from a Grignard reagent, to form the desired sulfoximine. scispace.comacs.org For the synthesis of this compound specifically, this would involve the reaction of an appropriate sulfonimidate with an ethyl-based organometallic reagent or vice-versa.
Alternative classical methods for sulfoximine synthesis also imply distinct intermediates:
Imination of Sulfoxides : This common route can involve electrophilic nitrogen sources. For example, reaction with O-mesitylenesulfonylhydroxylamine (MSH) initially forms crystalline S-aminosulfonium salts . d-nb.info These salts are then treated with a base, such as methoxide, to yield the final N-H sulfoximine. d-nb.info
Oxidation of Sulfilimines : The direct oxidation of a corresponding S-ethyl-S-phenyl sulfilimine would proceed through an oxidized intermediate before yielding the final sulfoximine product. scispace.com
One-Pot Synthesis from Sulfides : A one-pot method for creating N-iodo sulfoximines from sulfides has been developed, which proceeds via the in-situ formation of the NH-sulfoximine as a reaction intermediate before subsequent N-iodination. acs.orgnih.gov
In the transformation and functionalization of the sulfoximine moiety, N-centered sulfoximinyl radicals have been proposed as key intermediates. nih.gov These radicals can be generated directly from NH-sulfoximines through a photoinduced sulfoximine-to-copper charge transfer (LMCT) process, enabling reactions like C-H sulfoximination of arenes. nih.gov The degradation of sulfoximines can also occur through various pathways, including reductive and oxidative routes that involve C-S bond cleavage, leading to different transient species. rsc.orgresearchgate.net
Table 1: Key Intermediates in Sulfoximine Chemistry
| Reaction Type | Proposed Intermediate(s) | Precursor(s) | Description |
|---|---|---|---|
| Formation (C-S Coupling) | Sulfonimidate | Sulfinamide | The alkoxyl group of the sulfonimidate is displaced by a carbon nucleophile. scispace.comacs.org |
| Formation (Imination) | S-aminosulfonium salt | Sulfoxide (B87167), MSH | The intermediate salt is deprotonated by a base to form the NH-sulfoximine. d-nb.info |
| Functionalization (C-H Sulfoximination) | N-centered sulfoximinyl radical | NH-sulfoximine, Copper catalyst | Generated via a ligand-to-copper charge transfer, the radical adds to arenes. nih.gov |
| Functionalization (N-Iodination) | NH-Sulfoximine | Sulfide (B99878) | The NH-sulfoximine is formed in-situ and then iodinated in a one-pot process. acs.org |
Role of Autocatalysis in N-Arylation Processes
A fascinating mechanistic feature observed in the N-arylation of sulfoximines is the phenomenon of autocatalysis, where the reaction product accelerates its own formation. This has been specifically identified in the copper-catalyzed photoredox dehydrogenative Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids. nih.gov
In this process, the N-arylated sulfoximine product can act as a ligand, coordinating with the copper species involved in the catalytic cycle. nih.govdntb.gov.ua Density Functional Theory (DFT) calculations have revealed that both the starting NH-sulfoximine substrate and the N-aryl sulfoximine product can effectively ligate the copper center. nih.gov This binding of the product to the catalyst generates a more active photocatalyst, leading to an increase in the reaction rate as the product concentration builds up. nih.govnsf.gov This autocatalytic cycle circumvents the need for external oxidants typically used in Chan-Lam couplings, making the process more environmentally friendly as dihydrogen gas is formed as the only byproduct. nih.gov This type of product-assisted catalysis is a sophisticated mechanism that enhances reaction efficiency over time.
Kinetic Isotope Effect (KIE) and Hydrogen/Deuterium (B1214612) Exchange Studies
Kinetic Isotope Effect (KIE) and Hydrogen/Deuterium (H/D) exchange studies are powerful tools for probing reaction mechanisms, particularly for determining the rate-determining step and the reversibility of bond cleavages. In the context of sulfoximine chemistry, these studies have been instrumental in elucidating the mechanisms of transition metal-catalyzed C–H activation reactions. encyclopedia.pubmdpi.com
Hydrogen/Deuterium Exchange: H/D exchange experiments are often conducted by treating an aryl sulfoximine with a deuterium source under reaction conditions but in the absence of the coupling partner. In several studies involving rhodium-catalyzed C-H functionalization, significant deuterium incorporation was observed at the ortho-positions of the S-phenyl group. nih.gov This finding suggests that the C–H bond activation step is reversible. mdpi.comnih.gov
Kinetic Isotope Effect (KIE): The KIE is determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD). The magnitude of the KIE provides insight into the C-H cleavage step.
A small KIE value (kH/kD ≈ 1) indicates that the C–H bond cleavage is not the rate-limiting step of the reaction. For example, a KIE value of 0.47 was measured for a Rh(III)-catalyzed intramolecular annulation, suggesting the C-H activation was not the turnover-limiting process. nih.gov
A large KIE value (kH/kD > 2) implies that the C–H bond is broken during the rate-determining step. A KIE of 3.54 was observed in an oxidative annulation of sulfoximines, pointing to C-H activation being the rate-determining step. rsc.org In another palladium-catalyzed annulation, a KIE of 2.03 also supported C-H bond cleavage as the rate-determining step. rsc.org
These studies are crucial for building a complete picture of the reaction energy profile and for optimizing reaction conditions.
Table 2: Examples of Kinetic Isotope Effect (KIE) in Sulfoximine C-H Activation
| Catalyst System | Reaction Type | KIE Value (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Rh(III) | Intramolecular Annulation | 0.47 | C-H cleavage is not the rate-determining step. | nih.gov |
| Pd(OAc)2 | Oxidative Annulation with Arynes | 2.03 | C-H bond cleavage is the rate-determining step. | rsc.org |
| Rh(III) | Oxidative Annulation with Silanes | 3.54 | C-H activation is the rate-determining step. | rsc.org |
Reaction Pathway Analysis of C-H Bond Cleavage Steps
The functionalization of the aryl group in S-aryl sulfoximines often proceeds via a C-H bond cleavage step, a process that has been analyzed extensively. For transition-metal-catalyzed reactions, particularly with rhodium, a plausible mechanistic pathway has been proposed based on experimental and computational evidence. mdpi.commdpi.com
The catalytic cycle is generally initiated by the formation of a five-membered metallacycle intermediate . mdpi.com This key step occurs through the coordination of the sulfoximine's nitrogen atom to the cationic metal catalyst (e.g., Rh(III)). mdpi.com This coordination is followed by the cleavage of the ortho-C–H bond of the phenyl ring. This cleavage is often facilitated by a process known as carboxylate-assisted metalation-deprotonation (CMD), where a carboxylate ligand on the metal center acts as an internal base to abstract the ortho-proton. mdpi.com
Once the metallacycle (e.g., a rhodacycle) is formed, it can undergo further reactions. mdpi.com For instance, in annulation reactions with alkynes or other coupling partners, the partner coordinates to the metal center. This is followed by a migratory insertion step, where the aryl group attached to the metal adds across the coupling partner, leading to an expanded ring intermediate. mdpi.com The final step is typically a reductive elimination or a similar process that releases the functionalized product and regenerates the active catalyst, allowing the cycle to continue. rsc.org This pathway highlights the crucial role of the sulfoximine group as a directing group, guiding the catalyst to a specific C-H bond for selective functionalization. encyclopedia.pub
Strategic Applications of S Ethyl S Phenyl Sulfoximine and Chiral Sulfoximines in Asymmetric Synthesis
Chiral Auxiliaries in Diastereoselective Transformationsbeilstein-journals.orgacs.orgbeilstein-journals.org
The stereogenic sulfur center of chiral sulfoximines, which is stable under a wide range of reaction conditions, coupled with the ease of functionalization at the adjacent nitrogen and carbon atoms, makes them excellent chiral auxiliaries. beilstein-journals.orgbeilstein-journals.org These auxiliaries are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to afford the desired enantiomerically enriched product.
Application in Carbonyl Addition Reactions (e.g., Grignard Additions)acs.orgnih.gov
Chiral sulfoximines have proven to be effective in directing the stereoselective addition of nucleophiles to carbonyl compounds. For instance, enantiopure sulfoximine-derived imines have been utilized as chiral auxiliaries in the addition of Grignard reagents. acs.orgnih.gov
In a study investigating the potential of a novel sulfonimidamide (SIA) as a chiral auxiliary, enantiopure imine derivatives were synthesized by condensing the SIA with various aldehydes. The subsequent addition of Grignard reagents to these chiral imines was investigated. The reaction of phenylmagnesium bromide with an imine derived from a chiral SIA in toluene (B28343) at -78 °C resulted in high diastereoselectivity (up to 96:4 dr) and excellent yields (up to 98%). acs.orgnih.gov It was observed that the choice of solvent played a crucial role, with toluene providing superior conversion and stereoselectivity compared to dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF). acs.orgnih.gov
Table 1: Diastereoselective Addition of Grignard Reagents to Chiral Imine Derived from a Sulfonimidamide Auxiliary acs.orgnih.gov
| Grignard Reagent | Aldehyde | Solvent | Diastereomeric Ratio (dr) | Yield (%) |
| Phenylmagnesium bromide | p-Tolualdehyde | Toluene | 96:4 | 98 |
| Ethylmagnesium bromide | Benzaldehyde | Toluene | 95:5 | 95 |
| Phenylmagnesium bromide | Pivaldehyde | Toluene | 92:8 | 90 |
Role in Asymmetric Conjugate Addition Reactionsbeilstein-journals.orguow.edu.au
Chiral sulfoximines have also been successfully employed as auxiliaries in asymmetric conjugate addition reactions, where a nucleophile adds to the β-position of an α,β-unsaturated system. The sulfoximine (B86345) moiety effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby controlling the formation of the new stereocenter.
Research has shown that organometallic reagents undergo conjugate addition to chiral vinyl sulfoximines with high diastereoselectivity. uow.edu.au The stereochemical outcome of these reactions can be influenced by the nature of the cation associated with the organometallic reagent. uow.edu.au Furthermore, the intramolecular conjugate addition of amines to chiral vinyl sulfoximines has been utilized in the total synthesis of naturally occurring alkaloids such as (R)-(+)-carnegine. uow.edu.au
Chiral Ligands in Asymmetric Metal Catalysisbeilstein-journals.orgbeilstein-journals.org
The ability of the sulfoximine nitrogen and oxygen atoms to coordinate to metal centers has led to the development of a wide array of chiral sulfoximine-based ligands for asymmetric metal catalysis. beilstein-journals.orgbeilstein-journals.org These ligands have been particularly successful in copper-catalyzed reactions.
Copper-Catalyzed Enantioselective Reactions (e.g., Mukaiyama-type Aldol (B89426), Diels-Alder)acs.orgnih.govacs.orgresearchgate.netorganic-chemistry.org
Chiral sulfoximine ligands, particularly C1-symmetric aminosulfoximines, have been shown to be highly effective in copper-catalyzed enantioselective Mukaiyama-type aldol reactions. acs.orgresearchgate.netorganic-chemistry.orgnih.gov These reactions involve the addition of a silyl (B83357) enol ether to an aldehyde or ketone to form a β-hydroxy carbonyl compound. In the presence of a copper(II) triflate and a C1-symmetric aminosulfoximine ligand, the reaction between pyruvates and enolsilanes proceeds with high yields and excellent enantioselectivities, affording aldol products with quaternary stereogenic centers. researchgate.netnih.gov For example, using a C1-symmetric benzene-bridged benzylamino-sulfoximine ligand, the Mukaiyama-type aldol reaction between methyl pyruvate (B1213749) and 1-phenyl-1-(trimethylsilyloxy)ethene yielded the corresponding α-hydroxy ester with up to 99% enantiomeric excess (ee). organic-chemistry.org
Similarly, ethylene-bridged bissulfoximines have been utilized as chiral ligands in copper-catalyzed enantioselective Diels-Alder reactions between acryloyl-2-oxazolidinones and cyclopentadiene, achieving up to 93% ee. researchgate.net Spectroscopic investigations, including EXAFS and EPR, on the copper(II) complexes formed with bis(sulfoximine) ligands have provided insights into the coordination environment of the metal center, revealing a tetragonally distorted complex where the ligand binds through the imine nitrogens and the dienophile coordinates via its carbonyl oxygens. acs.org
Table 2: Enantioselective Copper-Catalyzed Mukaiyama-Type Aldol Reaction with C1-Symmetric Sulfoximine Ligands acs.orgorganic-chemistry.orgnih.gov
| Electrophile | Nucleophile | Ligand Type | Enantiomeric Excess (ee, %) | Yield (%) |
| Methyl pyruvate | 1-Phenyl-1-(trimethylsilyloxy)ethene | Benzene-bridged aminosulfoximine | 99 | >99 |
| Ethyl pyruvate | 1-Cyclohexenyl-1-(trimethylsilyloxy)ethene | Aminosulfoximine | 95 | 92 |
| Methyl benzoylformate | 1-Phenyl-1-(trimethylsilyloxy)ethene | Oxazolinyl sulfoximine | 94 | 88 |
Data synthesized from research findings. acs.orgorganic-chemistry.orgnih.gov
Design and Synthesis of C1-Symmetric Sulfoximine Ligandsacs.orgorganic-chemistry.orgnih.govthieme-connect.com
The modularity of sulfoximines allows for the rational design and synthesis of various ligand architectures. C1-symmetric sulfoximine ligands have proven to be particularly effective in many asymmetric transformations. These ligands are often synthesized in a straightforward manner from readily available starting materials. acs.org For instance, C1-symmetric benzene-bridged aminosulfoximines can be prepared and subsequently used as efficient ligands in copper-catalyzed reactions. organic-chemistry.org Similarly, a range of quinoline-based C1-symmetric chiral monosulfoximine derivatives have been synthesized via Pd(OAc)2-catalyzed N-arylation of optically pure sulfoximines with 8-bromoquinoline (B100496) derivatives. thieme-connect.com The development of these modular synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity. nih.gov
Sulfoximines as Organocatalysts: Thiourea-Sulfoximine Systemsbohrium.comd-nb.infonih.govresearchgate.net
In recent years, chiral sulfoximine derivatives have also found application as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. bohrium.comd-nb.infonih.gov Thiourea-sulfoximine systems, in particular, have emerged as a promising class of organocatalysts. bohrium.comd-nb.info
These bifunctional catalysts combine a hydrogen-bond donating thiourea (B124793) moiety with a chiral sulfoximine backbone. The thiourea group activates the electrophile through hydrogen bonding, while the chiral sulfoximine scaffold provides the necessary asymmetric environment to induce enantioselectivity. d-nb.info
The synthesis of these catalysts is generally straightforward, often involving the reaction of an amino-functionalized sulfoximine with an isothiocyanate. beilstein-journals.orgd-nb.info These thiourea-sulfoximine organocatalysts have been successfully applied in reactions such as the desymmetrization of cyclic meso-anhydrides and the asymmetric Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones. bohrium.comd-nb.infonih.gov While the enantioselectivities achieved in the Biginelli reaction were moderate, these initial studies demonstrated the potential of sulfoximine-based thioureas as a new class of organocatalysts. d-nb.inforesearchgate.net
Table 3: Application of Thiourea-Sulfoximine Organocatalysts in the Asymmetric Biginelli Reaction d-nb.inforesearchgate.net
| Catalyst Structure | Substrate 1 | Substrate 2 | Substrate 3 | Enantiomeric Excess (ee, %) | Yield (%) |
| (S)-N-(2-((3,5-bis(trifluoromethyl)phenyl)carbamothioyl)amino)ethyl)-S-methyl-S-phenylsulfoximine | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea (B33335) | 35 | 65 |
| (S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(S-methyl-S-phenylsulfonimidoyl)thiourea | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 28 | 58 |
Data synthesized from research findings. d-nb.inforesearchgate.net
Applications in Asymmetric Biginelli Reactions
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological relevance. The development of asymmetric variants of this reaction has been a key focus of research. In this context, chiral sulfoximines have been explored as organocatalysts.
In a pioneering study, chiral sulfoximine derivatives were incorporated into thiourea-based organocatalysts for the asymmetric Biginelli reaction. d-nb.infobeilstein-journals.org The condensation of benzaldehyde, urea, and ethyl acetoacetate was used as a model reaction to evaluate the efficacy of these novel catalysts. The results indicated that while the sulfoximine-thiourea catalysts could promote the reaction, they generally afforded the dihydropyrimidinone product with low to moderate enantioselectivity. d-nb.infobeilstein-journals.orgnih.gov
For instance, a catalyst featuring a sulfonimidoyl moiety linked to a thiourea backbone demonstrated catalytic activity but yielded the product in low yield and with no enantiomeric excess (ee). beilstein-journals.org However, modifications to the catalyst structure, such as the introduction of electron-withdrawing groups on the phenyl ring of the thiourea, led to an improvement in both yield and enantioselectivity, albeit still at a moderate level. d-nb.info Specifically, a catalyst bearing two trifluoromethyl (CF3) groups on the thiourea aryl moiety resulted in a higher yield compared to its unsubstituted counterpart, an effect attributed to the increased acidity of the catalyst. d-nb.info Despite these efforts, achieving high levels of stereocontrol in the Biginelli reaction using the initial generation of chiral sulfoximine-based catalysts proved to be challenging. rsc.org
| Catalyst Structure | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (S)-Sulfonimidoyl thiourea | 10 | 28 | 0 |
| (S)-Sulfonimidoyl bis(trifluoromethyl)phenyl thiourea | 10 | 42 | 36 |
| (S)-Sulfonimidoyl phenyl thiourea | 10 | 21 | 34 |
Catalytic Desymmetrization Reactions
Catalytic desymmetrization of meso compounds is a powerful strategy for the enantioselective synthesis of complex molecules from achiral or meso starting materials. Chiral sulfoximines have been employed as catalysts in such transformations, leveraging their defined stereochemistry to induce asymmetry.
One of the initial applications of chiral sulfoximine-based organocatalysts was in the desymmetrization of a cyclic meso-anhydride. d-nb.infobeilstein-journals.orgnih.gov Thioureas containing a chiral sulfoximine moiety were tested for their ability to catalyze the ring-opening of the anhydride (B1165640) with an alcohol. While these catalysts demonstrated good reactivity, they failed to induce any enantioselectivity, resulting in a racemic product. d-nb.infobeilstein-journals.org
In contrast, a more recent and highly successful approach involves the desymmetrizing N-oxidation of prochiral pyridyl sulfoximines. nih.gov This method utilizes an aspartic acid-containing peptide as a catalyst to achieve the selective oxidation of one of the two enantiotopic nitrogen atoms on the pyridine (B92270) rings. This strategy has proven to be highly effective, affording a variety of mono- and bis-pyridyl sulfoximine oxides with excellent enantiomeric ratios, up to 99:1. nih.gov A key feature of this system is the crucial role of a directing group on the sulfoximine substrate, which significantly enhances the enantioinduction. Furthermore, this directing group can be readily removed post-reaction to yield the free N-H sulfoximines. nih.gov This work represents a significant advancement in the catalytic asymmetric synthesis of chiral sulfoximines through a desymmetrization strategy. nih.gov
| Substrate | Catalyst | Product | Enantiomeric Ratio (er) |
|---|---|---|---|
| Di(2-pyridyl)sulfoximine derivative | Aspartic acid-containing peptide (P1) | Mono-N-oxide | Up to 99:1 |
| Bis-pyridyl sulfoximine derivative | Aspartic acid-containing peptide (P1) | Bis-N-oxide | Up to 99:1 |
Directing Group Utility in Regioselective Transformations
The sulfoximine moiety has emerged as a versatile and effective directing group in transition metal-catalyzed reactions, enabling the regioselective functionalization of otherwise unreactive C-H bonds. mdpi.comresearchgate.net This strategy relies on the ability of the sulfoximine group to coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond and thereby facilitating its activation.
A notable application is the use of N-acylated sulfoximines to direct the ortho-C-H oxidation of arenes. nih.govd-nb.info This protocol achieves chemo- and regioselective ortho-C-H acetoxylation, providing a direct route to functionalized aromatic compounds. A key advantage of this methodology is that the sulfoximine directing group can be easily removed under acidic conditions after the transformation, and the chiral auxiliary can be recovered and reused. nih.gov This approach has been successfully applied to the synthesis of meta-substituted phenols, demonstrating the synthetic utility of the sulfoximine directing group while preserving its stereochemical integrity. nih.gov
The directing ability of the sulfoximine group has also been harnessed in ruthenium-catalyzed ortho-C-H alkenylations of arenes and heteroarenes. acs.orgresearchgate.net This method allows for the introduction of various alkenyl groups at the ortho position with high regioselectivity. The protocol has been shown to be compatible with a range of acrylates and α,β-unsaturated ketones. acs.org Furthermore, the synthetic utility of this transformation was highlighted by its application in the synthesis of an analogue of an EP3 receptor antagonist. acs.orgresearchgate.net
The development of the 2-pyridyl methyl sulfoximine (MPyS) as a bidentate directing group has further expanded the scope of these transformations. chemrxiv.org The MPyS group, in combination with a suitable ligand, has enabled challenging cascade reactions, such as the δ-C(alkenyl)-H activation of unactivated alkenes, under mild conditions. chemrxiv.org This has led to the development of novel methods for the synthesis of complex heterocyclic structures like α-branched isoindolinones and phthalides. chemrxiv.org
| Transformation | Catalyst/Reagents | Directing Group | Key Feature | Reference |
|---|---|---|---|---|
| ortho-C-H Acetoxylation of Arenes | Pd(OAc)₂ | N-Benzoyl sulfoximine | Reusable directing group, synthesis of meta-substituted phenols | nih.gov |
| ortho-C-H Alkenylation of Arenes | Ru(II) catalyst | N-Aroyl sulfoximine | Synthesis of EP3 receptor antagonist analogue | acs.org |
| δ-C(alkenyl)-H Activation | Pd(OAc)₂ | 2-Pyridyl methyl sulfoximine (MPyS) | Cascade formation of C-C/C-N & C-C/C-O bonds | chemrxiv.org |
| C-H Functionalization/Cyclization | Rh(III) catalyst | S-Aryl sulfoximine | Synthesis of fused 1,2-benzothiazines | mdpi.com |
Theoretical and Computational Investigations into S Ethyl S Phenyl Sulfoximine and Sulfoximine Properties
Quantum Mechanical and Density Functional Theory (DFT) Studies of Electronic Structure
Quantum mechanical (QM) and Density Functional Theory (DFT) studies are instrumental in elucidating the electronic characteristics of sulfoximines. These computational methods allow for the calculation of molecular orbitals, electron density distribution, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and physical properties.
Commonly employed theoretical levels for studying sulfoximine (B86345) isomers include Hartree-Fock (HF/6-31+G), Møller-Plesset perturbation theory (MP2(full)/6-31+G), and DFT with the B3LYP functional (B3LYP/6-31+G*). researchgate.net For higher accuracy, final energies are often calculated using sophisticated methods like the Gaussian-2 (G2) or Complete Basis Set (CBS-Q) models. researchgate.net For N-acylated sulfoximines, ab initio calculations at the MP2/6-311++G** level have been used to gain deeper insight into the electronic nature of the N-acyl fragment. nih.gov
These studies reveal that the sulfoximine moiety is a polar and weakly basic functional group. nih.gov The sulfur and oxygen atoms act as hydrogen-bond acceptors, while an unsubstituted nitrogen atom (N-H) can serve as both a hydrogen-bond donor and acceptor, contributing to increased solubility in protic solvents compared to their sulfone analogs. endotherm-lsm.com
Table 1: Common Computational Methods for Sulfoximine Electronic Structure Analysis
| Method/Basis Set | Application | Reference |
| HF/6-31+G | Electronic structure of sulfoximine isomers | researchgate.net |
| MP2(full)/6-31+G | Electronic structure and S-N bond energy of sulfoximines | researchgate.net |
| B3LYP/6-31+G* | Electronic structure of sulfoximine isomers | researchgate.net |
| G2 and CBS-Q | High-accuracy final energy calculations | researchgate.net |
| MP2/6-311++G** | Electronic nature of N-acyl fragment in N-acylated sulfoximines | nih.gov |
Analysis of the Sulfoximine Bond Character and Stability
A significant focus of theoretical studies has been the nature of the sulfur-nitrogen bond in sulfoximines. While often depicted as a formal double bond (S=N) in chemical structures, computational analyses consistently indicate a different reality.
DFT calculations have been known to slightly overestimate the S-N bond distance compared to experimental data from X-ray crystallography. researchgate.net The experimentally observed S-N bond lengths in various sulfilimines, which are related S(IV) compounds, typically fall within the range of 1.610–1.669 Å. researchgate.net
The S-N bond dissociation energy (BDE) provides a measure of the bond's stability. For the parent sulfoximine (H₂S(O)NH) and N-methyl sulfoximine, the S-N BDE was calculated at the MP2(full)/6-31+G* level to be 51.35 and 41.28 kcal/mol, respectively. researchgate.net In more complex systems, such as an S-aryl sulfoximine where the sulfur is part of a conjugated system, the S-N BDE can be significantly higher, around 70 kcal/mol. researchgate.net
Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces
Computational modeling is a key tool for mapping out the reaction mechanisms, potential energy surfaces, and transition states for reactions involving sulfoximines. DFT calculations are frequently used to support and explain experimental observations.
For instance, the mechanism for the synthesis of sulfoximines from sulfinyl nitrene intermediates has been computationally explored. DFT calculations on the addition of a Grignard reagent to a model sulfinylhydroxylamine showed that the transition state for the addition of a nucleophile to the sulfur center is significantly more favorable (by 7.2 kcal/mol) than addition to the nitrogen center, explaining the observed regioselectivity. acs.org
In transition metal-catalyzed reactions, DFT is used to elucidate the role of the catalyst and the reaction pathway. For the Rh(III)-catalyzed C-H activation and annulation of S-aryl sulfoximines, a plausible mechanism involving the formation of a five-membered rhodacycle intermediate has been proposed and supported by computational studies. nih.gov Kinetic Isotope Effect (KIE) experiments, combined with DFT, can determine the rate-limiting step of a reaction; for one such Rh(III)-catalyzed process, the C-H bond cleavage was found not to be rate-limiting. mdpi.com
Mechanistic studies on a cobalt-catalyzed asymmetric reductive alkylation to form sulfinamides (precursors to sulfoximines) provide a detailed picture of the reaction pathway. acs.org DFT calculations revealed that:
The reaction proceeds via a halogen-atom transfer from the alkyl halide to a Co(I) intermediate. acs.org
The crucial C-S bond formation occurs through a radical addition pathway. acs.org
The radical addition step is the enantioselectivity-determining step of the reaction, with the calculated energy difference between the two transition states corresponding well with the experimentally observed enantiomeric excess. acs.org
Table 2: Examples of Computationally Studied Sulfoximine Reaction Mechanisms
| Reaction Type | Computational Method | Key Findings | Reference |
| Sulfoximine synthesis via sulfinyl nitrene | DFT | Nucleophilic attack is favored at the sulfur atom over the nitrogen atom. | acs.org |
| Rh(III)-catalyzed C-H activation/annulation | DFT | The reaction proceeds through a five-membered rhodacycle intermediate. | nih.gov |
| Co-catalyzed asymmetric reductive alkylation | DFT | Involves a radical addition pathway; this step determines enantioselectivity. | acs.org |
Conformational Analysis of Sulfoximine Aggregates and Intermediates
Understanding the three-dimensional structure and conformational preferences of sulfoximines and their reactive intermediates is crucial, particularly in solution where aggregation can occur. A combination of NMR spectroscopy and DFT calculations has proven to be a powerful strategy for characterizing these species.
Detailed studies on the lithiation of S-phenyl sulfoximines have revealed the complex nature of the resulting intermediates in solution. researchgate.netsemanticscholar.org Using a combination of multinuclear NMR experiments ({¹H, ⁶Li, ¹³C, ¹⁵N}) and DFT calculations, researchers have characterized the formation of various aggregates. Upon deprotonation with n-butyllithium (n-BuLi), the initial N-lithiated sulfoximine exists as a mixture of dimeric and tetrameric aggregates. researchgate.netsemanticscholar.org With an excess of n-BuLi, doubly deprotonated species form further complex aggregates with n-BuLi and lithium butoxide. researchgate.netsemanticscholar.org DFT calculations provided optimized, solvated structures for these aggregates that were fully consistent with the experimental NMR data, confirming their composition and geometry in solution. researchgate.netsemanticscholar.org
Conformational analysis has also been applied to understand enzyme-catalyzed reactions. For example, time-resolved fluorescence studies of L-methionine-(R,S)-sulfoximine, a transition-state analogue inhibitor of glutamine synthetase, have provided insights into the sequence of structural and dynamic changes that occur during catalysis. nih.gov Furthermore, computational methods are used alongside experimental electronic circular dichroism (ECD) spectra to determine the absolute configuration of enantioenriched vinyl sulfoximines, which requires a detailed analysis of the relative energies and structures of different conformers. acs.org
Perspectives and Future Directions in S Ethyl S Phenyl Sulfoximine Research
Emerging Synthetic Methodologies
The development of efficient and versatile methods for synthesizing sulfoximines is crucial for their broader application. Research has moved beyond classical methods to embrace modern catalytic and one-pot procedures, providing access to structurally diverse sulfoximines, including S-Ethyl-S-phenyl sulfoximine (B86345), with greater efficiency.
A significant advancement is the direct, one-pot synthesis of N-iodo-S-ethyl-S-phenyl sulfoximine from the corresponding sulfide (B99878). acs.orgnih.gov This room-temperature cascade reaction utilizes readily available starting materials—ethyl phenyl sulfide, ammonium (B1175870) carbonate, and (diacetoxyiodo)benzene (B116549)—followed by in-situ iodination with N-iodosuccinimide (NIS) or iodine. nih.gov The protocol is robust, scalable to a multigram scale, and tolerates a wide array of substituents on the aryl ring, affording products in good to high yields. nih.gov
Table 1: One-Pot Synthesis of N-Iodo-S-aryl-S-ethyl Sulfoximines from Corresponding Sulfides
| Aryl Substituent | Yield (%) |
|---|---|
| Phenyl | 46 |
| 4-Methylphenyl | 85 |
| 4-Methoxyphenyl | 88 |
| 4-Fluorophenyl | 75 |
| 4-Chlorophenyl | 80 |
| 4-Bromophenyl | 85 |
| Pentafluorophenyl | 90 |
Data sourced from a one-pot reaction sequence involving imination followed by iodination. nih.gov
Transition-metal catalysis has also unlocked novel synthetic routes. Rhodium(III)-catalyzed C-H activation and annulation strategies have been developed to construct cyclic sulfoximines, such as 1,2-benzothiazines. mdpi.commdpi.com These methods are well-suited for S-alkyl-S-aryl sulfoximines. For instance, the reaction of S-ethyl-S-phenyl sulfoximine with vinylene carbonate under Rh(III) catalysis yields 1-Ethyl-1λ⁴-benzo[e] chemrxiv.orgoup.comthiazine 1-oxide, demonstrating a selective functionalization of the aryl C-H bond. mdpi.com
Furthermore, new catalytic enantioselective methods are providing access to chiral sulfoximines, which are highly valuable in asymmetric synthesis and medicinal chemistry. nih.gov One such approach involves the rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds, establishing the chiral sulfur center with high enantioselectivity. nih.gov Another innovative strategy is the stereoretentive S-alkylation of enantiopure sulfinamides using zinc carbenoids, which allows for the reliable introduction of various substituents with control over the stereochemistry at the sulfur atom. rsc.org
Exploration of Novel Reactivity Patterns
Research into the reactivity of this compound and related compounds is uncovering new chemical transformations, expanding their utility as synthetic building blocks. A key area of exploration is the functionalization of the nitrogen atom.
The N-H bond of sulfoximines exhibits valuable reactivity. An iodine-catalyzed oxidative cross-coupling reaction between NH-sulfoximines and thiols enables the formation of N-sulfenyl sulfoximines. rsc.org this compound has proven to be a particularly effective substrate in this transformation, coupling with various thiols to deliver the corresponding products in excellent yields of 90-96%. rsc.org
The N-iodo derivative, synthesized as described previously, serves as a versatile intermediate. It can participate in electrophilic iodination of activated aromatic compounds and can be converted into other N-functionalized sulfoximines, such as N-trifluoromethylthio (N-SCF₃) congeners, upon reaction with AgSCF₃. acs.orgnih.gov
Table 2: Reactivity of N-Iodo-S-ethyl-S-phenyl Sulfoximine
| Reactant | Product Type | Conditions | Reference |
|---|---|---|---|
| Anisole | 4-Iodoanisole | AcOH, 60 °C | acs.org |
The carbon framework of S-alkyl-S-aryl sulfoximines also presents opportunities for novel reactions. As mentioned, rhodium-catalyzed C-H activation/annulation with reagents like vinylene carbonate transforms the parent sulfoximine into complex heterocyclic systems. mdpi.com In a different approach, visible light has been used to mediate the ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates, a reaction that proceeds through a sulfur ylide intermediate and a subsequent chemrxiv.orgoup.com-sigmatropic rearrangement. chinesechemsoc.orgchinesechemsoc.org This photochemical method highlights the potential for developing light-mediated reactivity patterns for this class of compounds.
Advanced Applications in Catalysis and Materials Science
The unique structural and electronic properties of sulfoximines, particularly their chirality and ability to coordinate with metals, have made them attractive targets for applications in catalysis. oup.comoup.com
Chiral sulfoximines have emerged as a distinctive class of ligands for asymmetric metal catalysis. oup.com For example, C-phosphanylated sulfoximines derived from enantiopure precursors have been successfully employed as ligands in palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantiomeric excesses (up to 95% ee). tu-darmstadt.de In a different application, C₂-symmetric geminal bissulfoximines have been used to form copper complexes that catalyze the 1,4-addition of diethyl zinc to enones. tu-darmstadt.de
Beyond metal catalysis, the sulfoximine moiety has been incorporated into organocatalysts. Chiral thioureas bearing a sulfoximine group have been designed and synthesized as novel organocatalysts. beilstein-journals.org These catalysts have shown good reactivity in the desymmetrization of a cyclic meso-anhydride and moderate enantioselectivity in the asymmetric Biginelli reaction, demonstrating the potential of the sulfonimidoyl group to influence stereochemical outcomes in non-metal-catalyzed transformations. beilstein-journals.org While this compound itself was not the direct component, these studies pave the way for its incorporation into similar catalytic scaffolds.
The application of sulfoximines in materials science is a less developed but growing field. Their intrinsic polarity, stability, and potential for ordered molecular packing make them interesting candidates for advanced materials, though specific applications involving this compound are not yet widely reported. nih.gov
Interdisciplinary Research with Biological and Medicinal Chemistry
The sulfoximine group has gained significant traction in medicinal chemistry, where it is often used as a bioisosteric replacement for more common functional groups like sulfones and sulfonamides. chemrxiv.orgnih.gov This substitution can lead to improved physicochemical properties, metabolic stability, and target engagement. nih.govnih.gov The interest in this functional group has grown exponentially in recent years, with several sulfoximine-containing compounds entering clinical trials. acs.orgnih.gov
Direct comparisons of sulfoximine analogues with established drugs have provided valuable insights into their potential benefits. In one study, a sulfoximine analogue of the kinase inhibitor imatinib (B729) was synthesized and evaluated. nih.gov The sulfoximine derivative exhibited a trend towards slightly improved metabolic stability compared to the parent drug in both rat hepatocytes and human liver microsomes. nih.gov
Table 3: Comparative In Vitro Data for Imatinib and its Sulfoximine Analogue
| Compound | logD (pH 7.5) | Predicted Blood Clearance (Rat Hepatocytes, L h⁻¹ kg⁻¹) | Predicted Blood Clearance (Human Liver Microsomes, L h⁻¹ kg⁻¹) |
|---|---|---|---|
| Imatinib | 1.9 | 2.3 | 0.48 |
| Sulfoximine Analogue 8 | 2.0 | 1.9 | 0.34 |
Data from Gnamm et al. (2017) nih.gov
These findings underscore the potential of the sulfoximine scaffold to enhance drug-like properties. As a fundamental S-alkyl-S-aryl sulfoximine, this compound and its derivatives represent a valuable platform for further exploration in the design of novel therapeutic agents, including as potential inhibitors for targets such as the orphan nuclear receptor RORγ. chemrxiv.org
Q & A
Q. What is the enzymatic target of S-ethyl-S-phenyl sulfoximine, and how does its inhibition mechanism compare to structurally related sulfoximines like buthionine sulfoximine (BSO)?
this compound likely inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis, through a mechanism analogous to BSO. BSO acts as a transition-state inactivator, irreversibly binding to γ-GCS by mimicking the tetrahedral intermediate of glutamate during catalysis . Experimental validation involves treating cells (e.g., SK-N-BE-2C neuroblastoma) with 1 mM this compound for 24–72 hours, followed by GSH quantification via HPLC or fluorometric assays (e.g., monochlorobimane staining) . Key controls include using inactive stereoisomers (e.g., L-buthionine-(R)-sulfoximine) to confirm specificity .
Q. What standardized in vitro protocols are recommended for evaluating glutathione depletion kinetics using sulfoximines?
- Cell lines : Use GSH-dependent models like HT1080 fibrosarcoma or primary T lymphocytes, which exhibit sensitivity to sulfoximines .
- Dosage : 0.1–1 mM sulfoximine in culture medium, with time-course measurements (6–72 hours) .
- GSH quantification : Enzymatic recycling assays (e.g., DTNB) or LC-MS for oxidized (GSSG) and reduced (GSH) forms .
- Confounders : Monitor ascorbate levels, as they can spare GSH and mitigate sulfoximine-induced oxidative stress .
Advanced Research Questions
Q. How can researchers resolve discrepancies in sulfoximine efficacy across cancer models, such as the 100-fold variation in IC50 values (e.g., μM in melanoma vs. 29 μM in ovarian cancer)?
Discrepancies arise from:
- Baseline GSH levels : Tumors with high γ-GCS expression (e.g., melanoma) are more sensitive to sulfoximines .
- Drug uptake : Sulfoximine permeability varies with lipophilicity; ethyl and phenyl substituents may enhance membrane diffusion compared to BSO .
- Combination therapies : Synergy with pro-oxidants (e.g., nifurtimox) requires dose optimization to avoid off-target cytotoxicity .
Methodological recommendations : - Pre-screen tumors for γ-GCS activity via Western blot or enzymatic assays.
- Use isogenic cell lines (e.g., HT1080/DR4) to isolate resistance mechanisms .
Q. What strategies enable stereoselective synthesis of this compound derivatives for asymmetric catalysis or medicinal chemistry?
- Rhodium-catalyzed nitrene transfer : React sulfoxides with ethyl carbamates under Rh(II) catalysis to install sulfoximine groups regioselectively .
- Ru-catalyzed C-H activation : Introduce alkenyl or aryl groups ortho to sulfoximine directing groups on arenes, enabling access to chiral auxiliaries .
- Stereochemical control : Vary nitrogen substituents (e.g., tosyl vs. Boc) to modulate steric hindrance and achieve >90% enantiomeric excess in cycloadditions .
Q. How does the ethyl-phenyl substitution in this compound influence its physicochemical properties compared to methyl or n-butyl analogs?
- Lipophilicity : Ethyl-phenyl groups increase logP compared to BSO (n-butyl), enhancing blood-brain barrier penetration for neurological studies .
- Metabolic stability : Aromatic substituents reduce susceptibility to cytochrome P450 oxidation compared to alkyl chains .
- Hydrogen-bonding capacity : The sulfoximine NH donates H-bonds (e.g., to Thr147 in RPE65), mimicking hydroxyl groups in drug-target interactions .
Data Contradiction Analysis
Q. Why do some studies report sulfoximine-induced apoptosis in neuronal cells, while others observe minimal cytotoxicity in lymphocytes?
- Cell-type-specific redox buffering : Neuronal cells rely heavily on mitochondrial GSH, making them vulnerable to sulfoximine-induced ROS . Lymphocytes, however, upregulate alternative antioxidants (e.g., thioredoxin) under GSH depletion .
- Experimental design : Apoptosis assays require prolonged exposure (>48 hours) and ROS-sensitive dyes (e.g., DCFH-DA) to detect subtle effects .
Methodological Best Practices
Q. What in vivo dosing regimens optimize glutathione depletion without systemic toxicity?
Q. How can sulfoximines be leveraged to study redox regulation of T-cell activation in immunotherapy contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
